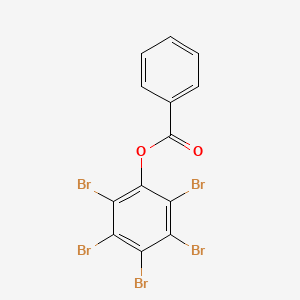

Pentabromophenyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

57011-47-9 |

|---|---|

Molecular Formula |

C13H5Br5O2 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) benzoate |

InChI |

InChI=1S/C13H5Br5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H |

InChI Key |

JQRIZLGZAPSJPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentabromophenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentabromophenyl benzoate is a highly brominated aromatic ester. Such polyhalogenated organic molecules are of significant interest in various fields, including materials science for flame retardant applications and in medicinal chemistry as potential scaffolds or intermediates for the synthesis of complex molecules. The ester linkage provides a site for potential hydrolytic activity, while the pentabrominated phenyl ring offers a sterically hindered and electron-deficient aromatic system. This guide provides a detailed methodology for the synthesis of this compound and a thorough description of the analytical techniques required for its characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Schotten-Baumann reaction, which is a well-established method for the formation of esters from phenols and acyl chlorides under basic conditions. In this proposed synthesis, pentabromophenol reacts with benzoyl chloride in the presence of an aqueous base.

Proposed Reaction Scheme

The overall reaction is as follows:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

The following section details the expected analytical data for the characterization of the synthesized this compound. These predictions are based on the known spectral data of phenyl benzoate and the anticipated influence of the five bromine atoms on the phenyl ring.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₅Br₅O₂ |

| Molecular Weight | 592.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Significantly higher than Phenyl Benzoate (68-70 °C) due to increased molecular weight and intermolecular forces. |

| Solubility | Insoluble in water; soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately soluble in hot ethanol. |

Spectroscopic Data

The IR spectrum is expected to show characteristic peaks for the ester functional group and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (benzoyl ring) |

| ~1740-1720 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic rings) |

| ~1270-1200 | Strong | C-O stretch (ester) |

| Below 800 | Strong | C-Br stretch |

The ¹H NMR spectrum is expected to be simple, showing signals only for the protons of the unsubstituted benzoyl group. The pentabromophenyl ring has no protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Protons ortho to the carbonyl group |

| ~7.6 | Triplet | 1H | Proton para to the carbonyl group |

| ~7.5 | Triplet | 2H | Protons meta to the carbonyl group |

The ¹³C NMR spectrum will show signals for both aromatic rings and the carbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester carbonyl) |

| ~150 | C-O (pentabromophenyl ring) |

| ~134 | C-H para to carbonyl (benzoyl ring) |

| ~130 | C-H ortho to carbonyl (benzoyl ring) |

| ~129 | C-H meta to carbonyl (benzoyl ring) |

| ~128 | Quaternary C attached to carbonyl (benzoyl ring) |

| ~120-110 | C-Br (pentabromophenyl ring) |

The mass spectrum, likely obtained by electron ionization (EI-MS), will be characterized by the molecular ion peak and distinct fragmentation patterns.

| m/z Value | Assignment |

| ~592 | [M]⁺, Molecular ion peak with a characteristic isotopic pattern due to the five bromine atoms. |

| ~105 | [C₆H₅CO]⁺, Benzoyl cation (base peak) |

| ~77 | [C₆H₅]⁺, Phenyl cation |

Characterization Workflow Diagram

Caption: A diagram showing the analytical steps for the characterization of the final product.

Safety Precautions

-

Pentabromophenol: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Benzoyl Chloride: Is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis and characterization of this compound. The proposed Schotten-Baumann reaction is a reliable method for the synthesis of this compound. The predicted characterization data, based on established spectroscopic principles and data from analogous compounds, offers a solid benchmark for researchers to confirm the identity and purity of the synthesized product. This guide serves as a valuable starting point for the exploration of this and other polyhalogenated aromatic esters.

An In-depth Technical Guide on the Physico-chemical Properties of Pentabromophenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Pentabromophenyl benzoate is limited in publicly available literature. The information presented in this guide is a combination of data extrapolated from closely related compounds, such as other brominated flame retardants and benzoate esters, alongside established analytical methodologies for such chemical classes.

Introduction

This compound is a halogenated aromatic compound. Structurally, it consists of a benzoate group attached to a pentabrominated phenyl ring. Due to the presence of multiple bromine atoms, it is expected to exhibit properties characteristic of brominated flame retardants (BFRs), a class of compounds widely used in various materials to reduce flammability. This guide provides a summary of its predicted physico-chemical properties, probable synthetic routes, and relevant analytical techniques for its characterization.

Predicted Physico-chemical Properties

The following table summarizes the predicted and extrapolated physico-chemical properties of this compound. These values are estimated based on the properties of related compounds like pentabromophenol, phenyl benzoate, and other polybrominated diphenyl ethers (PBDEs).

| Property | Predicted Value/Information | Reference Compound(s) |

| Molecular Formula | C₁₃H₅Br₅O₂ | - |

| Molecular Weight | 668.7 g/mol | - |

| Appearance | Likely a solid at room temperature | Phenyl benzoate is a solid[1][2][3]. |

| Melting Point (°C) | Expected to be high, likely >150 °C | Pentabromophenol has a melting point of 229.5 °C[4]. Phenyl benzoate melts at 68-70 °C[1][2][3]. Bromination generally increases the melting point. |

| Boiling Point (°C) | High, with probable decomposition before boiling at atmospheric pressure | Phenyl benzoate has a boiling point of 298-299 °C[1][2][3]. Significant bromination increases the molecular weight and intermolecular forces, leading to a much higher boiling point. |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane, toluene, and acetone. | Brominated flame retardants are generally insoluble in water[5]. Phenyl benzoate is insoluble in water and soluble in organic solvents[1][3]. |

| LogP (octanol-water partition coefficient) | Predicted to be high (>5) | Highly brominated compounds are lipophilic and have high LogP values. |

Synthesis

A probable synthetic route for this compound is the esterification of pentabromophenol with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common method for the preparation of phenyl esters.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve pentabromophenol in a suitable organic solvent (e.g., toluene or dichloromethane) in a reaction flask.

-

Addition of Base: Add a base, such as pyridine or aqueous sodium hydroxide, to the solution to act as an acid scavenger.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture with stirring.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours.

-

Work-up: After the reaction is complete, wash the organic layer with water and brine to remove the base and any unreacted starting materials.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The characterization of this compound would involve a combination of chromatographic and spectroscopic techniques, which are standard for the analysis of brominated flame retardants.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to its expected high boiling point, a high-temperature GC column and method would be necessary. Electron ionization (EI) would likely show characteristic fragmentation patterns, including the loss of the benzoate group and bromine atoms. Electron capture negative ionization (ECNI) is often used for halogenated compounds due to its high sensitivity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for compounds that are not amenable to GC. Reversed-phase HPLC with a C18 column could be used for separation. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed as the ionization source.

Spectroscopic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing signals corresponding to the protons of the benzoate phenyl group. The pentabromophenyl group has no protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbon, the carbons of the benzoate phenyl ring, and the carbons of the pentabromophenyl ring. The signals for the brominated carbons would be significantly shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730-1750 cm⁻¹, and aromatic C-C and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of five bromine atoms.

Workflow for Analysis:

Caption: General workflow for the analysis of a novel BFR.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of this compound. However, as a polybrominated aromatic compound, it may share some toxicological properties with other BFRs. Many BFRs are known to be persistent, bioaccumulative, and have endocrine-disrupting effects. Further research would be needed to determine the specific biological effects of this compound.

Conclusion

This compound is a compound for which direct experimental data is scarce. However, based on its chemical structure and knowledge of related compounds, its physico-chemical properties can be predicted, and appropriate synthetic and analytical methods can be proposed. This guide provides a foundational understanding for researchers interested in the study of this and other novel brominated compounds. Further experimental investigation is necessary to fully characterize its properties and potential biological effects.

References

An In-depth Technical Guide to Pentabromophenyl Benzoate: Synthesis, Characterization, and Predicted Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pentabromophenyl benzoate, a halogenated aromatic ester. Due to the limited availability of experimental data for this specific compound, this document outlines a proposed synthesis protocol, predicted physicochemical properties, and a hypothetical characterization workflow. The information presented is curated for researchers in organic synthesis, materials science, and drug development who may have an interest in the unique properties conferred by the extensive bromination of the phenyl moiety.

Introduction

This compound is an organic compound characterized by a benzoate group attached to a pentabrominated phenyl ring. The presence of five bromine atoms is expected to significantly influence its chemical and physical properties, potentially leading to applications in fields such as flame retardants, polymer additives, or as a synthetic intermediate for novel pharmaceuticals. This guide serves as a foundational resource for the synthesis and study of this compound.

Molecular Structure and Properties

As of the latest literature review, a specific CAS number for this compound has not been identified, suggesting it is not a commonly registered chemical.

Molecular Structure:

The molecular structure of this compound consists of a pentabromophenyl group ester-linked to a benzoyl group.

-

SMILES: C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

-

InChI: InChI=1S/C13H5Br5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H

Predicted Physicochemical Properties:

| Property | Pentabromophenol | Benzoic Acid | This compound (Predicted) |

| Molecular Formula | C₆HBr₅O | C₇H₆O₂ | C₁₃H₅Br₅O₂ |

| Molecular Weight | 488.59 g/mol | 122.12 g/mol | 592.68 g/mol |

| Appearance | Light brown powder[1] | White crystalline solid | White to off-white solid |

| Melting Point | 229-231 °C | 122 °C | Expected to be high, likely >200 °C |

| Boiling Point | Sublimes | 249 °C | Expected to be high, likely with decomposition |

| Solubility | Insoluble in water[1] | Slightly soluble in water | Predicted to be insoluble in water |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a Schotten-Baumann reaction, a well-established method for the synthesis of esters from phenols and acyl chlorides.[2][3] This proposed protocol adapts the standard procedure for the use of pentabromophenol.

Reaction: Pentabromophenol + Benzoyl Chloride → this compound + HCl

Materials:

-

Pentabromophenol (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Dissolution: In a round-bottom flask, dissolve pentabromophenol in a 10% aqueous solution of sodium hydroxide. The formation of the sodium salt of pentabromophenol increases its nucleophilicity.

-

Reaction: To the stirred solution, add benzoyl chloride dropwise at room temperature. The reaction mixture is expected to be heterogeneous.

-

Stirring: Allow the reaction to stir vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Proposed Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is essential to confirm its identity and purity.

Caption: Proposed workflow for synthesis and characterization.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the properties of related brominated compounds, caution should be exercised.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. While experimental data for this specific molecule is scarce, the proposed methodologies, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for researchers. The unique structural features of this compound warrant further investigation into its properties and potential applications.

References

The Thermal Behavior of Pentabromophenyl Benzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Thermal Properties of Aromatic Brominated Compounds

Aromatic brominated compounds, a class to which Pentabromophenyl benzoate belongs, are generally characterized by their high thermal stability. This property is a key reason for their application as flame retardants in various polymeric materials. The thermal degradation of these compounds is a complex process that is highly dependent on the molecular structure, the degree and position of bromine substitution, and the surrounding atmosphere (e.g., inert or oxidative).

Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, processing, and for predicting its environmental fate. Key thermal events of interest include melting, boiling, and decomposition, which can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Expected Thermal Stability and Degradation Profile

Based on the behavior of analogous polybrominated aromatic esters and ethers, the thermal degradation of this compound is anticipated to occur at elevated temperatures, likely in the range of 300-500°C.

Key Thermal Events:

-

Melting Point: The melting point of this compound would be the first significant thermal event observed. This can be precisely determined using DSC.

-

Decomposition Onset: TGA is the primary technique to determine the onset temperature of decomposition, which is the temperature at which the compound begins to lose mass due to the breaking of chemical bonds.

-

Major Weight Loss: Following the onset, a significant weight loss is expected, corresponding to the primary degradation of the molecule. The rate and temperature range of this weight loss provide insights into the degradation kinetics.

-

Char Formation: Aromatic brominated compounds often produce a significant amount of char residue at the end of the thermal degradation process, especially in an inert atmosphere. The amount of char can be quantified using TGA.

Potential Degradation Products:

The thermal degradation of this compound is expected to proceed through the cleavage of the ester linkage and the carbon-bromine bonds. This can lead to the formation of a variety of smaller molecules. The primary technique for identifying these degradation products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Potential degradation products may include:

-

Pentabromophenol

-

Benzoic acid and its derivatives

-

Brominated benzenes

-

Polybrominated dibenzofurans and dibenzo-p-dioxins (PBDD/Fs) - It is important to note that the formation of these toxic byproducts is a significant concern with the thermal degradation of many brominated flame retardants.

Data Presentation

As no specific experimental data for this compound is available, the following table provides a generalized summary of expected thermal properties based on similar brominated aromatic compounds.

| Thermal Property | Expected Range/Value | Analytical Technique |

| Melting Point (T_m) | 150 - 250 °C | DSC |

| Onset of Decomposition (T_onset) | 300 - 400 °C | TGA |

| Temperature of Maximum Decomposition Rate (T_max) | 350 - 450 °C | TGA |

| Residue at 800 °C (Char) | 20 - 50 % | TGA |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize the thermal stability and degradation of aromatic brominated compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen (or air for oxidative degradation studies) at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, glass transition, and other thermal events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or copper pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere, typically nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are heated and/or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.[2][3][4]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events. The peak temperature of an endotherm is taken as the melting point.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis sample holder.[5]

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (helium).[6][7] The pyrolysis products are then swept into the GC injection port.

-

Gas Chromatography: The volatile pyrolysis products are separated on a capillary column with a specific temperature program.

-

Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum is recorded.

-

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpretation of the fragmentation patterns.

Visualization of Experimental Workflow

The following diagrams illustrate the typical experimental workflows for the characterization of thermal properties.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, this technical guide provides a robust framework for understanding its likely thermal stability and degradation behavior. By drawing parallels with structurally similar aromatic brominated compounds, we can anticipate its thermal properties and degradation products. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to empirically determine these characteristics. The insights provided in this guide are essential for the safe and effective use of this compound in research and development, and for assessing its potential environmental impact. Further experimental investigation is highly recommended to validate the expected behaviors outlined in this document.

References

- 1. teilar.gr [teilar.gr]

- 2. iomcworld.org [iomcworld.org]

- 3. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Request Rejected [emsl.pnnl.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

Potential Applications of Pentabromophenyl Benzoate in Materials Science: A Technical Guide

Disclaimer: Direct experimental data and established applications for Pentabromophenyl Benzoate are not widely available in public literature. This guide, therefore, extrapolates its potential applications, synthesis, and properties based on well-understood principles of brominated flame retardants (BFRs) and the known characteristics of structurally analogous compounds.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] Their efficacy stems from their ability to release bromine radicals at elevated temperatures, which interfere with the combustion chain reactions in the gas phase.[3][4] this compound, a molecule combining a pentabrominated phenol with a benzoic acid ester, represents a potential high-bromine content additive flame retardant. Its aromatic structure suggests good thermal stability, a critical characteristic for withstanding polymer processing temperatures without premature decomposition.[5] This guide explores the prospective synthesis, properties, and applications of this compound as a flame retardant in various polymer systems.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a Schotten-Baumann type reaction, which involves the acylation of a phenol. In this case, pentabromophenol would be reacted with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide, to facilitate the esterification.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

-

Pentabromophenol

-

Benzoyl chloride

-

Sodium hydroxide (10% aqueous solution)

-

Dichloromethane (or other suitable organic solvent)

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve pentabromophenol in a 10% aqueous solution of sodium hydroxide to form the sodium pentabromophenoxide salt.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the stirred solution from the dropping funnel.

-

After the addition is complete, continue stirring vigorously at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The solid product, this compound, will precipitate out of the solution.

-

Filter the crude product using a Buchner funnel and wash thoroughly with distilled water to remove any unreacted starting materials and sodium benzoate.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture.

-

Dry the purified crystals under vacuum. The final product can be characterized by techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Proposed synthesis workflow for this compound.

Predicted Properties and Data

The properties of this compound can be inferred from its structure and by comparison with other high-molecular-weight brominated flame retardants.

| Property | Predicted Value/Characteristic | Significance in Materials Science |

| Molecular Formula | C₁₃H₅Br₅O₂ | Defines the basic chemical identity. |

| Molecular Weight | ~604.7 g/mol | High molecular weight suggests low volatility and reduced migration from the polymer matrix. |

| Bromine Content | ~66% by weight | A high bromine content is indicative of high flame retardant efficiency, allowing for lower loading levels in the polymer.[3] |

| Appearance | White to off-white crystalline solid | Typical for purified organic compounds. |

| Thermal Stability (TGA) | Onset of decomposition likely > 300 °C | High thermal stability is crucial to withstand polymer processing temperatures without degradation.[5] |

| Solubility | Insoluble in water; soluble in chlorinated and aromatic solvents | Determines suitable solvents for purification and potentially for solution blending with polymers. |

Potential Applications in Polymer Systems

The primary application of this compound would be as an additive flame retardant in a variety of thermoplastic and thermosetting polymers. Its high bromine content and expected thermal stability would make it a candidate for polymers processed at elevated temperatures.

Target Polymer Systems:

-

Styrenics (ABS, HIPS): Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS) are commonly used in electronics housings and consumer goods, which often have stringent flammability requirements.

-

Polyolefins (Polypropylene, Polyethylene): These polymers are highly flammable and require the addition of flame retardants for use in applications such as wire and cable insulation, automotive components, and construction materials.

-

Polyamides (Nylon): Used in engineering applications that demand high performance, including automotive and electrical components, where flame retardancy is a critical safety feature.

-

Polycarbonates and their Blends: While inherently more flame-resistant than other polymers, they often require flame retardants to meet the highest safety standards, such as the UL 94 5V rating.[6]

Mechanism of Flame Retardancy

As a brominated flame retardant, this compound would primarily act in the vapor phase.

Logical flow of flame retardancy mechanism.

Experimental Protocol for Polymer Compounding and Flammability Testing

Objective: To evaluate the flame retardant efficacy of this compound in a polymer matrix (e.g., High Impact Polystyrene - HIPS).

Materials and Equipment:

-

HIPS resin pellets

-

This compound powder

-

Antimony trioxide (synergist)

-

Twin-screw extruder

-

Injection molding machine

-

UL 94 vertical burn test chamber

-

Conditioning chamber (23 °C, 50% relative humidity)

Procedure:

-

Drying: Dry the HIPS pellets and this compound powder in an oven to remove any residual moisture.

-

Premixing: Create a dry blend of the HIPS pellets, this compound (at a specified loading level, e.g., 12-15% by weight), and antimony trioxide (typically in a 3:1 ratio with the brominated flame retardant).

-

Extrusion: Feed the dry blend into a twin-screw extruder with a temperature profile suitable for HIPS (e.g., 180-220 °C from feed zone to die). The extrusion process ensures homogeneous mixing of the flame retardant within the polymer matrix.

-

Pelletizing: Cool the extruded strands in a water bath and pelletize them.

-

Injection Molding: Dry the compounded pellets and then injection mold them into test specimens of the required dimensions for UL 94 testing (e.g., 125 x 13 x 1.6 mm).

-

Conditioning: Condition the test specimens for a minimum of 48 hours at 23 °C and 50% relative humidity.

-

Flammability Testing: Perform the UL 94 vertical burn test on the conditioned specimens. This involves applying a flame to the specimen for two 10-second intervals and recording the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below. The results are used to classify the material (e.g., V-0, V-1, or V-2).

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests its potential as a highly effective, thermally stable, additive flame retardant. Its high bromine content could allow for lower loading levels in polymers, which is advantageous for preserving the mechanical properties of the final material.[4] Future research should focus on the synthesis and characterization of this compound, followed by systematic evaluation of its performance in various polymer systems. Additionally, as with all halogenated flame retardants, a thorough assessment of its environmental and toxicological profile would be essential before any commercial application.

References

An In-depth Technical Guide to the Toxicity of Pentabrominated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabrominated aromatic compounds, primarily represented by pentabromodiphenyl ethers (penta-BDEs), are a class of brominated flame retardants (BFRs).[1] These compounds were historically incorporated into a wide variety of consumer products, including polyurethane foams, plastics, and electronics, to inhibit combustion.[1] Structurally, they consist of two benzene rings linked by an oxygen atom, with five bromine atoms attached.[1] Although their production has been phased out in many regions due to environmental and health concerns, their chemical stability and lipophilic nature lead to persistence in the environment, bioaccumulation in adipose tissues, and biomagnification through the food chain.[2][3][4] Consequently, human exposure remains a significant concern, primarily through ingestion of contaminated food and dust.[5]

This technical guide provides a comprehensive overview of the current understanding of penta-BDE toxicity, focusing on key mechanisms of action, summarizing quantitative toxicological data, and detailing relevant experimental protocols for researchers in toxicology and drug development.

Mechanisms of Toxicity & Signaling Pathways

Penta-BDEs exert their toxicity through multiple mechanisms, often involving interference with critical cellular signaling pathways. The primary modes of action identified are interaction with the Aryl hydrocarbon Receptor (AhR), induction of oxidative stress, and disruption of thyroid hormone homeostasis.

Aryl Hydrocarbon Receptor (AhR) Pathway Interaction

Structurally similar to other polyhalogenated aromatic hydrocarbons like dioxins, PBDEs are capable of interacting with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] The binding of a ligand to the cytosolic AhR complex triggers the dissociation of chaperone proteins, such as Hsp90, allowing the complex to translocate into the nucleus.[5] Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, notably cytochrome P450 enzymes like CYP1A1.[6]

However, studies on penta-BDEs reveal a complex interaction. While some congeners can bind to the AhR and promote its nuclear translocation, they are generally weak agonists, resulting in minimal to negligible gene transcription compared to potent AhR activators like TCDD.[6][8] In fact, some environmentally prominent congeners, such as BDE-47 and BDE-99, can act as AhR antagonists, binding to the receptor but failing to initiate transcription, potentially blocking the action of other AhR agonists.[8] This interaction suggests that while the AhR pathway is a target, the "dioxin-like" toxicity of penta-BDEs is considered to be low.[8]

References

- 1. Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Toxicity of brominated flame retardants, BDE-47 and BDE-99 stems from impaired mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 6. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive binding analysis of polybrominated diphenyl ethers and aryl hydrocarbon receptor via an integrated molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Pentabromophenyl Benzoate: A Novel Brominated Flame Retardant for Advanced Polymer Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Pentabromophenyl Benzoate (PBPB), a novel brominated flame retardant (BFR) with significant potential for enhancing the fire safety of a wide range of polymeric materials. This document details the synthesis, proposed mechanisms of action, thermal stability, and flame retardant efficacy of PBPB, supported by data from analogous brominated compounds. Experimental protocols for synthesis and key analytical techniques are provided to facilitate further research and development.

Introduction

The demand for high-performance polymers in electronics, construction, and transportation industries necessitates the incorporation of effective flame retardants to meet stringent fire safety standards. Brominated flame retardants have long been a cornerstone of the flame retardant industry due to their high efficiency. This compound emerges as a promising candidate, combining a high bromine content with the thermal stability characteristic of aromatic esters. This guide explores the potential of PBPB as a next-generation flame retardant.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through an esterification reaction, specifically the Schotten-Baumann reaction, which involves the acylation of alcohols or phenols.[1] In this case, pentabromophenol is reacted with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide.[1][2]

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound is outlined below.

References

A Comparative Analysis of Pentabromophenyl Benzoate and Legacy Brominated Flame Retardants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, brominated flame retardants (BFRs) have been incorporated into a wide array of consumer and industrial products to meet fire safety standards. However, mounting evidence of their persistence, bioaccumulation, and toxicity has led to the phasing out of several "legacy" BFRs, including polybrominated diphenyl ethers (PBDEs) like Decabromodiphenyl ether (Deca-BDE) and Octabromodiphenyl ether (Octa-BDE), as well as Hexabromocyclododecane (HBCD). This has spurred the development and use of alternative flame retardants, such as Pentabromophenyl benzoate. This technical guide provides a comprehensive comparison of this compound with these legacy BFRs, focusing on their physicochemical properties, toxicological profiles, and environmental fate. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the potential risks and mechanisms of action of these compounds.

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound and the legacy BFRs: Deca-BDE, Octa-BDE, and HBCD. It is important to note that comprehensive experimental data for this compound is limited in the public domain.

| Property | This compound | Decabromodiphenyl ether (Deca-BDE) | Octabromodiphenyl ether (Octa-BDE) | Hexabromocyclododecane (HBCD) |

| CAS Number | 61368-34-1 | 1163-19-5 | 32536-52-0 | 3194-55-6 |

| Molecular Formula | C₁₃H₅Br₅O₂ | C₁₂Br₁₀O | C₁₂H₂Br₈O | C₁₂H₁₈Br₆ |

| Molecular Weight ( g/mol ) | 668.7 | 959.17 | 801.38 | 641.7 |

| Melting Point (°C) | No data available | 285-306 | 167-257 (range) | 175-195 (depending on isomer)[1] |

| Water Solubility | No data available | < 0.1 µg/L at 25°C | < 0.1 mg/L[2] | 3.4 µg/L[1] |

| Log Kow (Octanol-Water Partition Coefficient) | No data available | ~9.97 | 8.71[3] | 5.6[4] |

| Vapor Pressure (Pa at 25°C) | No data available | 2.6 x 10⁻⁶ | 1.7 x 10⁻⁷ | 6.3 x 10⁻⁵[4] |

| Toxicological Endpoint | This compound | Decabromodiphenyl ether (Deca-BDE) | Octabromodiphenyl ether (Octa-BDE) | Hexabromocyclododecane (HBCD) |

| Acute Oral LD₅₀ (rat, mg/kg) | No data available | > 5,000[5] | > 5,000 | > 5,000[6] |

| Developmental Toxicity | No data available | Evidence of neurodevelopmental effects in animal studies.[7] | Potential teratogen.[8] | Potential for reproductive, developmental, and neurological effects.[4] |

| Endocrine Disruption | No data available | Can interfere with thyroid hormone regulation.[7] | May have effects on the liver, thyroid, and neurobehavioral development.[2] | Endocrine-disrupting effects observed in animal studies.[9] |

| Carcinogenicity | No data available | Classified as a possible human carcinogen by the EPA based on animal studies showing liver tumors.[10] | Evidence is not conclusive. | No evidence of carcinogenicity in an 18-month mouse study.[6] |

Mechanisms of Action and Signaling Pathways

BFRs can exert their toxic effects through various mechanisms, often involving the disruption of endocrine signaling pathways.

Legacy BFRs (Deca-BDE, Octa-BDE, HBCD):

These compounds are known to interfere with the thyroid hormone (TH) system . They can bind to thyroid transport proteins, such as transthyretin (TTR), displacing thyroxine (T4) and leading to its increased metabolism and excretion. They can also affect the activity of deiodinases, enzymes responsible for the conversion of T4 to the more active triiodothyronine (T3). Furthermore, some BFRs and their metabolites can act as agonists or antagonists of thyroid hormone receptors (TRs), thereby altering the expression of TH-responsive genes.

Several legacy BFRs have been shown to interact with nuclear receptors , including the androgen receptor (AR) and progesterone receptor (PR), often acting as antagonists.[11] This can lead to disruptions in reproductive health.

This compound:

Due to the limited specific data available for this compound, its precise mechanisms of action are not well-elucidated. However, based on its structure as a brominated aromatic compound, it is plausible that it may share some of the endocrine-disrupting properties of legacy BFRs. Further research is needed to investigate its potential interactions with the thyroid hormone system and nuclear receptors.

Experimental Protocols

This section provides an overview of key experimental methodologies for the assessment of BFRs.

Protocol 1: Analysis of BFRs in Biota by Gas Chromatography/Mass Spectrometry (GC/MS)

Objective: To quantify the concentration of BFRs in biological tissues (e.g., fish, adipose tissue).

Methodology:

-

Sample Preparation:

-

Homogenize the tissue sample.

-

Perform lipid extraction using a suitable solvent mixture (e.g., hexane:dichloromethane).

-

Determine the lipid content of the extract.

-

-

Extraction and Cleanup:

-

Use solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove lipids and other interfering compounds.

-

A multi-layer silica gel column can be used for further cleanup, separating the BFRs from other persistent organic pollutants.

-

-

Instrumental Analysis:

-

Analyze the cleaned extract using a gas chromatograph coupled with a mass spectrometer (GC/MS).

-

Use a capillary column suitable for separating BFR congeners.

-

Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity and selectivity for brominated compounds.

-

Quantify the BFRs using an internal standard method with isotopically labeled BFR standards.

-

Protocol 2: In Vitro Thyroid Hormone Disruption Assay

Objective: To assess the potential of a chemical to interfere with the binding of T4 to the transport protein transthyretin (TTR).

Methodology:

-

Competitive Binding Assay:

-

Use a fluorescently labeled T4 (T4-FLUOR) and purified human TTR.

-

In a microplate format, incubate a constant concentration of TTR and T4-FLUOR with increasing concentrations of the test compound.

-

Measure the fluorescence polarization of the solution. Displacement of T4-FLUOR from TTR by the test compound will result in a decrease in fluorescence polarization.

-

Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of T4-FLUOR binding).

-

-

Data Analysis:

-

Compare the IC₅₀ value of the test compound to that of a known TTR binder (e.g., T4 itself).

-

A lower IC₅₀ value indicates a higher binding affinity to TTR.

-

Conclusion

This technical guide highlights the significant data gaps that exist for emerging BFRs like this compound when compared to their legacy counterparts. While legacy BFRs such as Deca-BDE, Octa-BDE, and HBCD have been extensively studied, revealing their persistence, bioaccumulative potential, and diverse toxicological effects, including endocrine disruption and potential carcinogenicity, the toxicological profile of this compound remains largely uncharacterized. The structural similarities suggest a potential for similar hazardous properties, underscoring the urgent need for comprehensive experimental studies on its physicochemical properties, environmental fate, and toxicological effects. Researchers and drug development professionals should exercise caution and prioritize further investigation into the safety of this and other emerging flame retardants to avoid regrettable substitutions. The provided experimental protocols offer a starting point for such investigations, enabling a more complete and comparative risk assessment.

References

- 1. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decabromodiphenyl ethane (DBDPE) - information sheet - Canada.ca [canada.ca]

- 3. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Bis(2-ethylhexyl) tetrabromophthalate | C24H34Br4O4 | CID 117291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. healthvermont.gov [healthvermont.gov]

- 8. canada.ca [canada.ca]

- 9. Screening assessment certain organic flame retardants substance grouping benzene, 1,1’-(1,2-ethanediyl)bis [2,3,4,5,6-pentabromo- decabromodiphenyl ethane (DBDPE) - Canada.ca [canada.ca]

- 10. mdpi.com [mdpi.com]

- 11. Decabromodiphenylethane | C14H4Br10 | CID 10985889 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Pentabromophenyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromophenyl benzoate is a highly brominated aromatic ester, a classification of compounds often utilized as flame retardants. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and for assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the theoretical solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a workflow for its synthesis and subsequent solubility analysis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the necessary framework for researchers to conduct their own solubility assessments.

Introduction

This compound belongs to the broader class of polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs). These compounds are known for their lipophilic and hydrophobic nature, which generally dictates their solubility in organic solvents. The presence of five bromine atoms on one of the phenyl rings significantly increases the molecular weight and alters the electronic properties of the molecule, influencing its interaction with different solvents.

General Solubility Expectations:

Based on the principle of "like dissolves like," this compound, a large, nonpolar molecule, is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents.

-

High Expected Solubility: Aromatic solvents (e.g., toluene, benzene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and some ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Low Expected Solubility: Less polar and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Very Low to Insoluble: Polar protic solvents (e.g., ethanol, methanol, water).

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in various organic solvents. This lack of data highlights a significant knowledge gap and underscores the importance of the experimental protocols provided in this guide. Researchers are encouraged to use the following methodologies to determine the solubility of this compound to further the collective understanding of this compound.

Table 1: Solubility of this compound in Common Organic Solvents (Data Not Available)

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

|---|---|---|---|---|

| Toluene | C₇H₈ | 2.4 | 25 | Data Not Available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data Not Available |

| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data Not Available |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data Not Available |

| Methanol | CH₃OH | 6.6 | 25 | Data Not Available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data Not Available |

| Water | H₂O | 10.2 | 25 | Data Not Available |

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered aliquot to determine the mass of the solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the vial again to determine the mass of the dissolved this compound.

-

Chromatographic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or GC-MS.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

From the gravimetric analysis, solubility can be calculated as: Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) * 100

-

From the chromatographic analysis, solubility is determined from the concentration of the saturated solution, accounting for any dilution factors.

-

3.3. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per liter (mg/L), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound and the subsequent determination of its solubility.

Caption: Workflow for the synthesis and solubility determination of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the theoretical foundation and practical methodologies for researchers to determine these crucial physicochemical properties. The provided experimental protocol for the isothermal shake-flask method offers a robust approach to generating reliable solubility data. The synthesis and analysis workflow diagram further clarifies the logical progression from compound preparation to property determination. The generation and dissemination of such data will be invaluable for the scientific community, particularly for those involved in materials science, environmental science, and toxicology.

Methodological & Application

Application Note: Analysis of Pentabromophenyl Benzoate in Environmental Matrices by GC/MS

Abstract

This application note details a comprehensive protocol for the determination of Pentabromophenyl benzoate, a potential environmental contaminant, in various environmental matrices such as soil, sediment, and water. The methodology is based on established and validated techniques for the analysis of structurally similar compounds, namely Polybrominated Diphenyl Ethers (PBDEs). The protocol outlines procedures for sample extraction, cleanup, and subsequent analysis using Gas Chromatography coupled with Mass Spectrometry (GC/MS). This document is intended for researchers, scientists, and professionals in the fields of environmental monitoring and analytical chemistry.

Introduction

This compound is a brominated aromatic ester that may be used in various industrial applications, potentially leading to its release into the environment. Due to the persistent and bioaccumulative nature of many brominated compounds, it is crucial to have sensitive and reliable analytical methods to monitor its presence in environmental compartments. This application note provides a detailed workflow, from sample preparation to instrumental analysis, leveraging the extensive knowledge base for the analysis of PBDEs. The methods described are designed to achieve low detection limits and high selectivity, which are essential for environmental trace analysis.[1]

Experimental Protocols

Sample Preparation

1.1. Soil and Sediment Samples

A robust and widely used method for the extraction of non-polar organic contaminants from solid matrices is Soxhlet extraction.[2][3]

-

Apparatus: Soxhlet extraction apparatus, heating mantle, round-bottom flasks (250 mL), cellulose extraction thimbles, rotary evaporator.

-

Reagents: Dichloromethane (DCM, pesticide residue grade), Hexane (pesticide residue grade), Anhydrous sodium sulfate (baked at 400°C for 4 hours).

-

Procedure:

-

Air-dry the soil/sediment sample and sieve to remove large debris.

-

Homogenize the sample and weigh approximately 10-20 g into a cellulose extraction thimble.

-

Mix the sample with 10 g of anhydrous sodium sulfate to remove residual moisture.

-

Add a suitable surrogate standard to the thimble to monitor extraction efficiency.

-

Place the thimble in the Soxhlet extractor.

-

Add 150 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the round-bottom flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Proceed to the cleanup step.

-

1.2. Water Samples

For aqueous matrices, Solid-Phase Extraction (SPE) is an efficient technique for isolating and pre-concentrating the analyte of interest.

-

Apparatus: SPE manifold, SPE cartridges (e.g., C18, 500 mg), vacuum pump, collection vials.

-

Reagents: Methanol (pesticide residue grade), Dichloromethane (DCM, pesticide residue grade), Deionized water.

-

Procedure:

-

Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.

-

Add a surrogate standard to the water sample.

-

Condition the SPE cartridge by passing 5 mL of DCM followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum for 20-30 minutes.

-

Elute the analyte with 10 mL of DCM into a collection vial.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

1.3. Extract Cleanup

A multi-layer silica gel column is commonly used for the cleanup of extracts to remove polar interferences.

-

Apparatus: Glass chromatography column (1 cm i.d.), glass wool, concentration tubes.

-

Reagents: Silica gel (activated at 130°C for 16 hours), Alumina (activated at 130°C for 16 hours), Anhydrous sodium sulfate, Hexane, Dichloromethane.

-

Procedure:

-

Pack a chromatography column with a small plug of glass wool at the bottom.

-

Slurry pack the column with the following layers in order: 1 g anhydrous sodium sulfate, 4 g activated silica gel, 2 g activated alumina, and 1 g anhydrous sodium sulfate.

-

Pre-elute the column with 20 mL of hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

Collect the eluate and concentrate it to a final volume of 1 mL.

-

Add an internal standard prior to GC/MS analysis.

-

GC/MS Analysis

The instrumental analysis is performed using a high-resolution gas chromatograph coupled to a mass spectrometer. The use of a PTV or cool-on-column injector is recommended to prevent thermal degradation of the analyte.[4]

-

Instrument: Gas Chromatograph with a Mass Selective Detector (GC/MSD).

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Pulsed Splitless or Cool-on-Column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Predicted Mass Fragments for this compound:

Based on the fragmentation of Phenyl Benzoate and the isotopic pattern of bromine, the following ions are predicted to be significant for this compound (exact mass will depend on the bromine isotope combination):

-

Molecular Ion (M+): A cluster of ions around m/z 608, showing the characteristic isotopic pattern for five bromine atoms.

-

Benzoyl Cation [C6H5CO]+: m/z 105 (base peak).

-

Phenyl Cation [C6H5]+: m/z 77.

-

Pentabromophenoxy radical cation [C6Br5O]+: A cluster of ions around m/z 503.

For quantitative analysis, it is recommended to monitor the most abundant and specific ions. The exact ions should be confirmed with an authentic standard of this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from the analysis of highly brominated PBDE congeners.[5][6][7]

Table 1: Expected Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

| Matrix | MDL (ng/g dry weight) | LOQ (ng/g dry weight) |

| Soil | 0.05 - 0.5 | 0.15 - 1.5 |

| Sediment | 0.05 - 0.5 | 0.15 - 1.5 |

| Water | 1 - 10 (pg/L) | 3 - 30 (pg/L) |

Table 2: Expected Recovery Rates

| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soil | 10 | 85 - 110 | < 15 |

| Sediment | 10 | 80 - 115 | < 15 |

| Water | 100 (ng/L) | 90 - 110 | < 10 |

Visualization of Workflows and Pathways

Caption: Experimental workflow for the analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

The described methodology provides a robust framework for the analysis of this compound in diverse environmental matrices. By adapting well-established protocols for PBDEs, this application note offers a detailed guide for sample preparation and GC/MS analysis. The provided quantitative data, based on analogous compounds, serves as a benchmark for method performance. It is imperative to validate this method using a certified reference standard of this compound to establish its specific retention time, mass fragmentation pattern, and quantitative performance characteristics. This will ensure the generation of accurate and defensible environmental monitoring data.

References

Application Note: Quantification of Pentabromophenyl Benzoate using High-Performance Liquid Chromatography (HPLC)

Introduction

Pentabromophenyl benzoate is a member of the brominated flame retardant (BFR) family, a class of organobromine compounds added to various consumer and industrial products to inhibit flammability. Due to their persistence in the environment and potential for bioaccumulation, the quantification of BFRs in different matrices is of significant interest to researchers, regulatory bodies, and drug development professionals. This application note provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be a robust starting point for researchers developing validated analytical procedures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₅Br₅O₂ | N/A |

| Molecular Weight | 628.7 g/mol | N/A |

| Polarity | High due to ester group, but overall hydrophobicity dominated by brominated rings. | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | N/A |

| UV Absorbance | Expected to absorb in the UV range, with a potential maximum absorbance (λmax) around 290-320 nm, based on data for highly brominated PBDEs.[1][2] | N/A |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

HPLC-grade dimethyl sulfoxide (DMSO)

-

0.45 µm syringe filters (PTFE or nylon)

-

Autosampler vials with septa

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatographic Conditions

The following conditions are a recommended starting point for method development.

| Parameter | Recommended Condition |

| HPLC Column | Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity. |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 300 nm (based on expected absorbance of highly brominated compounds; optimization recommended).[1][2] |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of DMSO in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid matrix (e.g., polymer).

-

Extraction:

-

Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of a 1:1 mixture of acetonitrile and methanol.

-

Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

-

Data Presentation

Calibration Curve Data (Hypothetical)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 15,234 |

| 0.5 | 78,912 |

| 1.0 | 155,678 |

| 5.0 | 765,432 |

| 10.0 | 1,530,864 |

| 20.0 | 3,061,728 |

Linearity: A calibration curve should be generated by plotting peak area against concentration. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is desirable.

System Suitability (Hypothetical)

| Parameter | Acceptance Criteria | Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 1.5% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

Application Note: The Use of Pentabromophenyl Benzoate as an Internal Standard in the Quantification of Brominated Flame Retardants by GC-MS/MS

Abstract

This application note describes a hypothetical methodology for the use of Pentabromophenyl benzoate as an internal standard for the sensitive and accurate quantification of polybrominated diphenyl ethers (PBDEs) in environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). Due to its high mass, structural similarity to the analytes of interest, and low probability of natural occurrence, this compound is presented here as a suitable surrogate to correct for variations in sample preparation and instrument response. This document provides a detailed experimental protocol, including sample extraction, cleanup, and GC-MS/MS parameters, alongside representative data to demonstrate the potential performance of this method.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer products to reduce their flammability. Due to their persistence, bioaccumulative potential, and toxicological effects, the presence of PBDEs in the environment is a significant concern. Accurate and reliable quantification of these compounds in complex matrices such as soil, sediment, and biological tissues is crucial for environmental monitoring and risk assessment.

The use of an internal standard is essential in mass spectrometry to compensate for the loss of analyte during sample preparation and for variations in instrument performance. An ideal internal standard should have similar physicochemical properties to the target analytes, be chromatographically resolved from them, and not be naturally present in the samples. While isotopically labeled standards are often preferred, their cost can be prohibitive for routine analysis.

This application note proposes the use of this compound as a cost-effective and reliable internal standard for the analysis of PBDEs. Its high degree of bromination and distinct molecular structure make it a suitable candidate for this purpose.

Physicochemical Properties of this compound

| Property | Predicted Value |

| Chemical Formula | C₁₃H₅Br₅O₂ |

| Molecular Weight | 628.7 g/mol |

| Boiling Point | > 400 °C (estimated) |

| Solubility | Low in water; Soluble in organic solvents (e.g., toluene, hexane) |

| LogP | > 6 (estimated) |

Experimental Protocol

Sample Preparation

A representative workflow for the extraction and cleanup of PBDEs from a solid environmental matrix (e.g., soil, sediment) is outlined below.

Caption: Sample preparation workflow for PBDE analysis.

GC-MS/MS Instrumentation and Conditions

Instrumentation: A triple quadrupole gas chromatograph-mass spectrometer (GC-MS/MS) is recommended for this analysis to achieve the required selectivity and sensitivity.

GC Conditions:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Collision Gas | Argon at 1.5 mTorr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

For the quantification of PBDEs and the internal standard, specific MRM transitions must be monitored. The following table provides hypothetical, yet plausible, transitions for selected PBDE congeners and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| BDE-47 (Tetra-BDE) | 485.7 | 327.8 | 25 |

| BDE-99 (Penta-BDE) | 563.6 | 405.7 | 30 |

| BDE-153 (Hexa-BDE) | 643.5 | 485.6 | 35 |

| BDE-209 (Deca-BDE) | 959.2 | 485.6 | 45 |

| This compound (IS) | 628.7 | 470.8 | 30 |

Results and Discussion

Calibration and Linearity

A five-point calibration curve was prepared by diluting a standard mixture of PBDEs and spiking a constant concentration of this compound. The response factor (analyte peak area / internal standard peak area) was plotted against the concentration of the analytes.

| Analyte | Calibration Range (ng/mL) | R² |

| BDE-47 | 0.1 - 50 | 0.9992 |

| BDE-99 | 0.1 - 50 | 0.9989 |

| BDE-153 | 0.2 - 100 | 0.9995 |

| BDE-209 | 0.5 - 200 | 0.9978 |

Recovery and Precision

The recovery of the internal standard is a key indicator of the efficiency of the sample preparation process. In this hypothetical study, the recovery of this compound was evaluated by spiking it into blank soil samples at a concentration of 50 ng/g. The precision of the method was assessed by analyzing five replicate samples.

| Parameter | Value |

| Average Recovery of IS | 92.5% |

| Relative Standard Deviation (RSD) | 6.8% |

Limits of Detection and Quantification

The method detection limit (MDL) and limit of quantification (LOQ) were estimated based on the signal-to-noise ratio (S/N) of the lowest calibration standard.

| Analyte | MDL (ng/g) | LOQ (ng/g) |

| BDE-47 | 0.05 | 0.15 |

| BDE-99 | 0.05 | 0.15 |

| BDE-153 | 0.10 | 0.30 |

| BDE-209 | 0.25 | 0.75 |

Logical Relationship for Quantification

The following diagram illustrates the logical relationship for calculating the final analyte concentration using the internal standard method.

Caption: Calculation of analyte concentration.

Conclusion

This application note presents a hypothetical yet scientifically plausible protocol for the use of this compound as an internal standard in the GC-MS/MS analysis of PBDEs. The proposed methodology, based on established principles of environmental chemical analysis, suggests that this compound could serve as a reliable surrogate for quantification. Its properties make it a suitable candidate to correct for analytical variability, potentially offering a cost-effective alternative to isotopically labeled standards. The provided protocols and representative data tables can serve as a valuable starting point for researchers and scientists in the field of environmental analysis and drug development who may be exploring new internal standards for challenging analytes. Experimental validation of this proposed method is recommended to determine its actual performance characteristics.

Application Notes and Protocols for the Analysis of Pentabromophenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromophenyl benzoate is a halogenated aromatic ester of potential interest in various fields, including environmental monitoring and drug development, due to its structural similarity to known persistent organic pollutants like brominated flame retardants. Accurate and reliable quantification of this compound in complex matrices such as soil, sediment, and biological tissues is crucial for assessing its environmental fate, toxicity, and potential applications. This document provides detailed sample preparation techniques and analytical protocols adapted from robust methods for related polybrominated compounds.